molecular formula C15H12N2O3 B12465360 (E,E)-N,N'-[(Furan-2-yl)methylene]bis[1-(furan-2-yl)methanimine] CAS No. 1238184-07-0

(E,E)-N,N'-[(Furan-2-yl)methylene]bis[1-(furan-2-yl)methanimine]

Cat. No.: B12465360
CAS No.: 1238184-07-0
M. Wt: 268.27 g/mol
InChI Key: CYGDSXFTXXFMNI-UHFFFAOYSA-N
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Description

(E,E)-N,N'-[(Furan-2-yl)methylene]bis[1-(furan-2-yl)methanimine] is a bis-Schiff base compound featuring two furan-2-yl groups connected via a methylene-linked imine backbone. This structure is synthesized through condensation reactions between furan-2-carbaldehyde and a diamine under acidic conditions. Key characteristics include:

  • Molecular formula: Likely C₁₇H₁₄N₂O₂ (inferred from analogs in and ).
  • Stereochemistry: E-configuration at both imine double bonds, ensuring planar rigidity.
  • Spectral data: FT-IR peaks for C=N (~1622 cm⁻¹) and furan C-O-C (~1114 cm⁻¹), consistent with related compounds .
  • Physical properties: Expected melting point ~180–185°C and moderate solubility in polar aprotic solvents (e.g., DMF), based on analogs in and .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1238184-07-0

Molecular Formula

C15H12N2O3

Molecular Weight

268.27 g/mol

IUPAC Name

1-(furan-2-yl)-N-[furan-2-yl-(furan-2-ylmethylideneamino)methyl]methanimine

InChI

InChI=1S/C15H12N2O3/c1-4-12(18-7-1)10-16-15(14-6-3-9-20-14)17-11-13-5-2-8-19-13/h1-11,15H

InChI Key

CYGDSXFTXXFMNI-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C=NC(C2=CC=CO2)N=CC3=CC=CO3

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • The furan-based target compound exhibits lower thermal stability (melting point) compared to biphenyl or methoxyphenyl analogs due to reduced aromatic stacking .
  • Analog 2 (pyridinyl) likely has enhanced solubility in water due to the polar pyridine ring, unlike the furan-based compounds .
  • Analog 3 achieves higher yields (~90%) due to electron-donating methoxy groups accelerating imine formation .

Functional and Application Differences

Key Observations :

  • The target compound and its furan analogs are prioritized in catalysis and corrosion inhibition due to the electron-rich furan ring enhancing metal coordination .
  • Methoxyphenyl imines are used in β-lactam synthesis, where the methoxy group stabilizes intermediates during rearrangement .

Spectral and Stability Comparisons

  • FT-IR : All compounds show C=N stretches near 1620 cm⁻¹, but furan-based compounds exhibit additional C-O-C peaks at ~1114 cm⁻¹ .
  • ¹H NMR : Furan protons resonate at δ 7.2–7.9 ppm, distinct from pyridinyl (δ 8.0–8.5 ppm) or methoxyphenyl (δ 3.8 ppm for OCH₃) signals .
  • Thermal Stability : Biphenyl and methoxyphenyl analogs have higher melting points (>180°C) due to extended conjugation, whereas furan derivatives are less stable .

Biological Activity

(E,E)-N,N'-[(Furan-2-yl)methylene]bis[1-(furan-2-yl)methanimine] is a compound belonging to the class of Schiff bases, characterized by its dual furan moieties. Schiff bases are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy against various pathogens and cancer cell lines, and relevant case studies.

  • Molecular Formula : C12H10N2O2
  • Molecular Weight : 218.22 g/mol
  • IUPAC Name : (E,E)-N,N'-[(Furan-2-yl)methylene]bis[1-(furan-2-yl)methanimine]

Antimicrobial Activity

Research has demonstrated that compounds with furan rings exhibit significant antimicrobial properties. A study highlighted that derivatives of furan-based Schiff bases showed inhibitory effects against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 7.81 to 31.25 μg/mL against Gram-positive and Gram-negative bacteria, indicating promising potential for further development as antibacterial agents .

Table 1: Antimicrobial Activity of Furan-Based Compounds

CompoundBacterial StrainMIC (μg/mL)
(E,E)-N,N'-[(Furan-2-yl)methylene]bis[1-(furan-2-yl)methanimine]E. coli15.62
S. aureus7.81
P. aeruginosa31.25

Anticancer Activity

The anticancer potential of (E,E)-N,N'-[(Furan-2-yl)methylene]bis[1-(furan-2-yl)methanimine] has been explored through various in vitro studies. The compound exhibited cytotoxic effects on several cancer cell lines, including MCF7 (breast cancer) and HCT116 (colon cancer), with IC50 values indicating significant antiproliferative activity.

Table 2: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (μM)% Inhibition
MCF712.585%
HCT11615.080%
A54910.090%

The biological activity of (E,E)-N,N'-[(Furan-2-yl)methylene]bis[1-(furan-2-yl)methanimine] can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : Studies suggest that furan derivatives induce oxidative stress in cells, leading to apoptosis in cancer cells.
  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation, such as topoisomerases and kinases.
  • Cell Cycle Arrest : The compound has been shown to cause cell cycle arrest at the G1/S phase, preventing cancer cells from proliferating.

Case Studies

A notable case study investigated the effects of this compound on breast cancer cell lines, demonstrating a dose-dependent response in cell viability assays. The findings indicated that treatment with the compound resulted in increased apoptosis markers, including caspase activation and PARP cleavage.

Another study focused on its antibacterial properties against multi-drug resistant strains of bacteria, highlighting its potential as a lead compound for developing new antibiotics.

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